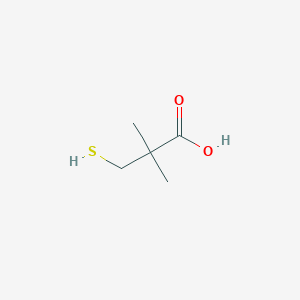

2,2-Dimethyl-3-sulfanylpropanoic acid

Description

2,2-Dimethyl-3-sulfanylpropanoic acid (CAS: 7634-96-0) is a sulfur-containing carboxylic acid characterized by a branched alkyl chain and a sulfhydryl (-SH) group. Its IUPAC name reflects its structure: a propanoic acid backbone with a sulfanyl substituent at the third carbon and two methyl groups at the second carbon. This compound is notable for its role in pharmaceutical chemistry, particularly as an impurity standard in the synthesis of captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The sulfanyl group contributes to its reactivity, enabling participation in disulfide bond formation and metal chelation, which are critical in biological and industrial applications.

Properties

CAS No. |

35040-68-7 |

|---|---|

Molecular Formula |

C5H10O2S |

Molecular Weight |

134.20 g/mol |

IUPAC Name |

2,2-dimethyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C5H10O2S/c1-5(2,3-8)4(6)7/h8H,3H2,1-2H3,(H,6,7) |

InChI Key |

ZHBSGBIQJJSYOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2,2-dimethyl-3-sulfanylpropanoic acid and related compounds:

Reactivity and Stability

- 2,2-Dimethyl-3-sulfanylpropanoic acid: The free -SH group makes it prone to oxidation, forming disulfide bridges under aerobic conditions.

- 3-Acetylthio-2-methylpropionic acid : The acetylated thiol (-SCOCH3) improves stability by protecting the sulfur from premature oxidation. This modification is common in prodrugs to enhance bioavailability .

- 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid: The aminoethyl group introduces basicity, altering solubility and enabling interactions with biological targets (e.g., enzymes or receptors).

- 3,3'-Dithiobis(2-aminopropanoic acid): The disulfide bond enables reversible redox reactions, critical in antioxidant mechanisms. Its dimeric structure may limit membrane permeability compared to monomeric thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.